4-Methylthiophene-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
189330-32-3 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI Key |
BMGPRFQPACSOQX-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1C(=O)N |
Canonical SMILES |
CC1=CSC=C1C(=O)N |
Synonyms |
3-Thiophenecarboxamide,4-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylthiophene 3 Carboxamide and Its Precursors
Derivatization from Methyl Thiophene-2-carboxylate Precursors
A common strategy for the synthesis of thiophenecarboxamides involves the derivatization of a corresponding thiophene (B33073) carboxylic acid or its ester. For instance, a synthetic pathway to 3-amino-4-methylthiophene-2-acylcarbohydrazones starts with methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net This precursor undergoes hydrazinolysis to form the key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide. researchgate.net This intermediate can then be condensed with various aldehydes to yield the target N-acylhydrazone derivatives. researchgate.net
Another example involves the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. chemicalbook.comgoogle.comprepchem.com This reaction is carried out by refluxing the starting material with hydroxylamine (B1172632) hydrochloride in a solvent like acetonitrile. google.comprepchem.com The resulting product can then be further functionalized.
Chemical Reactivity and Derivatization Strategies
Reactions of 2-Aminothiophene-3-carboxamide (B79593) Derivatives
A significant body of research focuses on the reactivity of 2-aminothiophene-3-carboxamide derivatives, which serve as key intermediates in the synthesis of fused heterocyclic systems. These reactions are pivotal for creating compounds with diverse pharmacological activities. tubitak.gov.trresearchgate.net
Cyclocondensation reactions of 2-aminothiophene-3-carboxamides are a cornerstone for the synthesis of fused heterocycles. These reactions typically involve the reaction of the 2-amino group and the adjacent carboxamide function with a variety of bifunctional reagents. For instance, the reaction of 2-aminothiophene-3-carboxamide derivatives with various reagents can lead to the formation of thieno[2,3-d]pyrimidines. tubitak.gov.tr The versatility of this approach lies in the ability to introduce a wide range of substituents onto the resulting fused ring system by varying the condensation partner. arkat-usa.org
The Gewald reaction is a well-established and versatile method for preparing polysubstituted 2-aminothiophenes, which are the precursors for these cyclocondensation reactions. arkat-usa.orgchemrxiv.org This one-pot synthesis involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. arkat-usa.orgchemrxiv.org
The synthesis of thienopyrimidines is a prominent example of the utility of 2-aminothiophene-3-carboxamide derivatives. These compounds can be prepared through cyclocondensation with various reagents. For example, reaction with nitriles in the presence of an acid catalyst yields 4-substituted thieno[2,3-d]pyrimidines. tubitak.gov.trresearchgate.net Similarly, treatment with formamide (B127407) leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov The resulting thienopyrimidine core can be further functionalized, for instance, by chlorination with phosphorus oxychloride, followed by nucleophilic substitution to introduce various amines. nih.govmdpi.com
Thieno[2,3-d]pyrazoles can also be synthesized from 2-aminothiophene precursors, expanding the library of accessible fused heterocyclic systems.
Table 1: Examples of Fused Heterocycles from 2-Aminothiophene-3-carboxamide Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Aminothiophene-3-carboxamide derivative | Nitrile (RCN) | 4-Substituted thieno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.net |
| 2-Aminothiophene-3-carboxamide derivative | Thiourea | Thieno[2,3-d]pyrimidin-4-thione | tubitak.gov.tr |
| 2-Aminothiophene-3-carboxamide derivative | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus oxychloride | 4-Chlorothieno[2,3-d]pyrimidine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | Hydrazine hydrate | 4-Hydrazinothieno[2,3-d]pyrimidine | nih.gov |
Amidation and Esterification Reactions
The carboxamide group of 4-methylthiophene-3-carboxamide can undergo further transformations, although the direct modification of the amide can be challenging. More commonly, the corresponding carboxylic acid, 4-methylthiophene-3-carboxylic acid, is used as a precursor for amidation and esterification reactions. researchgate.netlibretexts.org These reactions allow for the introduction of a wide variety of substituents at the 3-position of the thiophene (B33073) ring, enabling the fine-tuning of the molecule's properties.
Standard coupling reagents can be employed to facilitate the formation of new amide or ester bonds from the carboxylic acid. researchgate.netmdpi.com The reaction of 4-methylthiophene-3-carboxylic acid with an amine in the presence of a coupling agent would yield a new amide, while reaction with an alcohol would produce an ester. libretexts.org
Coupling Reactions
Modern cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including thiophene derivatives.
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. nih.govacs.org This strategy avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions like Suzuki or Stille couplings. The direct arylation of thiophene derivatives, including those bearing carboxylate groups, can be achieved using palladium catalysis. researchgate.netresearchgate.net
Research has shown that the direct arylation of thiophenes can be controlled to achieve high regioselectivity, targeting either the C2 or C5 position. nih.govresearchgate.net For 3-substituted thiophenes, arylation often occurs preferentially at the more accessible C5 position. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For instance, the use of potassium acetate (B1210297) as a base has been found to be critical in promoting the direct arylation of amino-substituted thiophene derivatives while inhibiting competing amination reactions. researchgate.net
Table 2: Direct Arylation of Thiophene Derivatives
| Thiophene Substrate | Arylating Agent | Catalyst System | Product | Reference |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | Aryl bromide | Pd(OAc)2, KOAc | 5-Aryl-3-amino-4-methylthiophene-2-carboxylate | researchgate.net |
| Thiophene | Iodoarene | PdCl2/P[OCH(CF3)2]3 | β-Arylthiophene | nih.gov |
Other Functional Group Transformations (e.g., Amination, Carbamoylation)
Beyond the reactions mentioned above, the thiophene core and its substituents can undergo various other functional group transformations. For instance, amination reactions can be used to introduce amino groups onto the thiophene ring. While direct amination can sometimes be a competing side reaction in cross-coupling catalysis, specific conditions can be developed to favor this transformation when desired.
Carbamoylation, the introduction of a carbamoyl (B1232498) group (-CONH2), can be achieved through various synthetic routes. For example, the hydrolysis of a nitrile group at the 3-position of the thiophene ring would yield the corresponding carboxamide.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy In ¹H NMR spectroscopy, the chemical environment of each proton in 4-Methylthiophene-3-carboxamide results in a distinct signal. Protons attached to the thiophene (B33073) ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The methyl group protons, being attached to an sp³-hybridized carbon, would resonate upfield, likely in the range of 2.4-2.7 ppm, characteristic of an aromatic methyl group. libretexts.org The two protons of the primary amide (-CONH₂) would typically appear as a broad signal further downfield, the exact position of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy ¹³C NMR provides insight into the carbon skeleton of the molecule. The carbon atoms of the thiophene ring would produce signals in the aromatic region of the spectrum (approximately 120-140 ppm). The carbonyl carbon (C=O) of the amide group is characteristically deshielded and would appear significantly downfield, typically in the range of 160-180 ppm. nih.gov The methyl carbon (-CH₃) would give a signal at the upfield end of the spectrum. Analysis of related benzimidazole (B57391) structures shows that carbon chemical shifts can be used to study tautomeric equilibria. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene Ring Protons | 6.5 - 8.0 | 120 - 140 |
| Methyl Protons (-CH₃) | 2.4 - 2.7 | ~20 |
| Amide Protons (-NH₂) | Broad, variable | - |
Note: These are predicted values based on typical chemical shift ranges for the functional groups present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which helps to confirm its structure. The molecular weight of this compound (C₆H₇NOS) is 141.19 g/mol . echemi.com In MS analysis, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For a related compound, 2-amino-4-methylthiophene-3-carboxamide, the monoisotopic mass is 156.03574 Da. uni.lu
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation patterns for amides include the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org Fragmentation may also involve the loss of the methyl group (-CH₃) or cleavage within the thiophene ring. The analysis of these fragment ions provides a fingerprint that helps to verify the compound's identity.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₆H₇NOS]⁺ | Molecular Ion (M⁺) | 141 |
| [M - NH₂]⁺ | Loss of amino group | 125 |
| [M - CONH₂]⁺ | Loss of carboxamide group | 97 |
Note: These are predicted fragmentation patterns based on common fragmentation rules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would display several characteristic absorption bands.
The primary amide group gives rise to two distinct peaks. The N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹, often as two sharp bands for a primary amine (R-NH₂). libretexts.org The C=O (carbonyl) stretching vibration produces a very strong and sharp absorption band, typically between 1670 and 1780 cm⁻¹. libretexts.org
Other key absorptions include the C-H stretching vibrations. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹. vscht.cz Vibrations corresponding to the C=C bonds within the thiophene ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amide (C=O) | C=O Stretch | 1640 - 1690 (strong, sharp) |
| Thiophene Ring | Aromatic C-H Stretch | > 3000 |
| Methyl Group (-CH₃) | Aliphatic C-H Stretch | < 3000 |
Note: These are typical IR absorption ranges for the specified functional groups.
X-ray Diffraction Studies for Solid-State Structure and Stereochemistry
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For related thiophene derivatives, X-ray diffraction has been used to unequivocally establish stereochemistry. nih.govresearchgate.net A study on 3-amino-4-methylthiophene-2-acylcarbohydrazones revealed a monoclinic crystal system and provided detailed unit cell dimensions. researchgate.net Such an analysis for this compound would confirm the planarity of the thiophene ring and the spatial orientation of the methyl and carboxamide substituents.
The amide bond possesses partial double-bond character, leading to restricted rotation and the possibility of cis and trans conformers. X-ray diffraction can distinguish between these conformers, providing insight into the preferred solid-state arrangement which is often dictated by steric hindrance and intermolecular hydrogen bonding opportunities provided by the amide N-H and C=O groups. researchgate.net
While this compound itself does not have double bonds that exhibit E/Z isomerism, X-ray diffraction is a critical tool for determining such configurations in related molecules. For instance, in the study of 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray powder diffraction (XRPD) was employed to confirm that the imine double bond existed exclusively as the E geometrical isomer. researchgate.net This demonstrates the power of the technique in resolving ambiguities in molecular configuration.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for this purpose. For related thiophene compounds, both normal-phase and reversed-phase HPLC methods have been developed. nih.gov A typical reversed-phase method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier. Detection is commonly performed using a UV detector. nih.gov
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The purity of related compounds like 2-Amino-4-methylthiophene-3-carboxamide has been assessed by GC. thermofisher.com In a GC method, the compound would be vaporized and passed through a column, with separation based on boiling point and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and further identification. researchgate.net
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic and molecular properties of chemical compounds. For thiophene (B33073) carboxamide derivatives, DFT calculations offer a deeper understanding of their structure-activity relationships. bohrium.com By analyzing various quantum chemical descriptors, researchers can predict the reactivity, stability, and potential biological activity of these molecules. nih.gov
DFT studies on related thiophene carboxamide derivatives have been performed using various functionals and basis sets, such as B3LYP with a 6-31G+(d,p) or 6-311++G(d,p) basis set, to optimize molecular geometries and calculate electronic properties. nih.govirjweb.com These studies provide a theoretical framework for understanding the behavior of 4-methylthiophene-3-carboxamide.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and potential for biological activity. nih.gov
DFT calculations on a series of thiophene carboxamide derivatives have shown that the HOMO-LUMO gap is influenced by the nature and position of substituents on the thiophene ring and the carboxamide group. bohrium.com For instance, in a study of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), the calculated HOMO and LUMO energies for two active compounds, 2b and 2e , revealed very low energy gaps, suggesting high reactivity. nih.govmdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 2b | -0.2013 | -0.0681 | 0.1332 |
| Derivative 2e | -0.2091 | -0.0554 | 0.1537 |
| Table 1: Calculated HOMO, LUMO, and energy gap values for two active thiophene carboxamide derivatives. Data from a study on CA-4 biomimetics. nih.govmdpi.com |
These findings suggest that the electronic properties, and therefore the reactivity, of this compound can be modulated by its substitution pattern. The presence of an electron-donating methyl group and an electron-withdrawing carboxamide group on the thiophene ring likely results in a specific HOMO-LUMO gap that influences its chemical behavior.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility and stability of molecules, particularly in a biological environment.
For thiophene carboxamide derivatives, MD simulations have been employed to assess the stability of their complexes with biological targets, such as enzymes. In a study of thiophene carboxamide derivatives as potential anticancer agents targeting tubulin, MD simulations were run for 100 nanoseconds at 300 K. nih.gov The results indicated that the complexes formed by the active compounds with tubulin were stable, showing optimal dynamics and compactness, which supports their potential as effective inhibitors. nih.gov
In Silico Prediction of Biological Interactions and Target Binding
Computational methods are widely used to predict how a molecule might interact with biological targets, such as proteins and enzymes. These predictions are instrumental in the early stages of drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. researchgate.net This method is frequently used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
Several studies have reported molecular docking simulations for various thiophene carboxamide derivatives against a range of biological targets. These studies have successfully predicted binding modes and identified key interactions that contribute to the inhibitory activity of these compounds. bohrium.combohrium.comnih.govmdpi.com
For example, in a study of thiophene carboxamide derivatives as anticancer agents, molecular docking was used to investigate their interaction with the tubulin-colchicine-binding pocket. nih.govmdpi.com The results showed that the active compounds formed hydrogen bonds and hydrophobic interactions within the binding site, similar to the known inhibitor colchicine. nih.gov In another study, thiophene-based compounds were docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, revealing significant binding affinities. bohrium.com
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 7a | COX-2 | -9.32 | ARG 120, PRO 84 |
| Derivative 7g | COX-2 | -9.59 | - |
| Derivative 4a | C. albicans DHFR | - | Ile9, Glu32, Phe36, Ile112, Tyr118 |
| Derivative 2b | E. coli Rhomboid Protease | - | His150, Asn154, Ser201, His254 |
| Table 2: Examples of molecular docking results for various thiophene carboxamide derivatives against different enzyme targets. researchgate.netmdpi.com |
These studies highlight the utility of molecular docking in predicting the binding modes of thiophene carboxamides and suggest that this compound could be a promising scaffold for designing inhibitors for various enzymes.
Reaction Mechanism Studies (e.g., Thiophene Oxidation Pathways)
Theoretical studies on reaction mechanisms provide fundamental insights into the chemical transformations of molecules. For thiophene and its derivatives, understanding oxidation pathways is crucial due to their relevance in drug metabolism and materials science.
The oxidation of the thiophene ring is a complex process that can occur at either the sulfur atom to form an S-oxide or at the carbon-carbon double bonds. nih.govrsc.org Theoretical studies, often using DFT, have been conducted to elucidate the mechanisms of thiophene oxidation, for example, by hydroxyl radicals. nih.gov These studies have shown that the most favorable pathway often involves the addition of the oxidant to the carbon atom adjacent to the sulfur. nih.gov
The presence of substituents on the thiophene ring significantly influences the reaction pathways and rates. An electron-donating group like the methyl group at the 4-position of this compound would likely increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxamide group at the 3-position would decrease the electron density. The interplay of these electronic effects will determine the preferred site of oxidation.
Theoretical investigations into the oxidation of substituted thiophenes have shown that alkyl groups can lower the activation barrier for certain addition pathways. researchgate.net Computational studies on the oxidation of thiophene on catalyst surfaces, such as hexagonal boron nitride, have also provided detailed mechanistic insights, showing that defect sites on the catalyst are crucial for activating oxygen and facilitating the oxidation process. rsc.org While a specific theoretical study on the reaction mechanism of this compound is not available, the principles derived from studies on related substituted thiophenes provide a solid foundation for predicting its reactivity.
Research Applications in Chemical Sciences
Applications in Medicinal Chemistry Research
The thiophene (B33073) carboxamide scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govmdpi.com The aromaticity and planar nature of the thiophene ring facilitate binding to various biological receptors, and its structure allows for diverse functionalization to enhance potency and selectivity. mdpi.com Specifically, derivatives of 4-Methylthiophene-3-carboxamide are subjects of significant research interest for their potential therapeutic applications.
Investigation of Potential Biological Activities and Mechanisms of Action
Thiophene carboxamide derivatives have demonstrated notable antimicrobial properties. The core of this activity often lies in the carboxamide bond (-CO-NH-), a fundamental building block of proteins that exhibits resistance to hydrolysis. nih.gov The structural diversity of thiophene carboxamide analogues allows for varied interactions with bacterial targets. nih.gov For instance, the thiophene ring can participate in hydrophobic interactions with bacterial proteins, contributing to the stability of the ligand-protein complex. nih.gov
In some cases, these compounds act as pro-drugs, requiring activation by specific bacterial enzymes. For example, certain nitrothiophene carboxamides are activated by bacterial nitroreductases NfsA and NfsB in E. coli to exert their potent bactericidal effects. nih.gov Molecular docking studies have helped to elucidate the binding mechanisms of these compounds. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been shown to interact with amino acid residues in bacterial proteins through hydrogen bonding and hydrophobic interactions. nih.gov Specifically, the carboxyl group (C=O) can form hydrogen bonds, while the thiophene ring engages in hydrophobic interactions. nih.gov The presence of a thiophene ring, an amide group, and other substituents like piperidinyl and carbonyl groups plays a crucial role in the interaction with bacterial outer membrane proteins (OMPs), which are key targets for antibacterial compounds. mdpi.com
| Derivative Type | Mechanism of Action | Target Organisms | Ref. |
| Nitrothiophene Carboxamides | Pro-drug requiring activation by bacterial nitroreductases (NfsA and NfsB). | E. coli, Shigella spp., Salmonella spp. | nih.gov |
| N-(4-methylpyridin-2-yl) Thiophene-2-carboxamide Analogues | Hydrophobic interactions via the thiophene ring and hydrogen bonding via the carboxyl group with bacterial proteins. | Extended-Spectrum-β-Lactamase Producing E. coli | nih.gov |
| General Thiophene Derivatives | Interaction with bacterial outer membrane proteins (OMPs). | A. baumannii, E. coli | mdpi.com |
Derivatives of thiophene carboxamide are recognized for their significant anti-inflammatory potential, with mechanisms often targeting key enzymes in the inflammatory cascade. nih.govmdpi.comresearchgate.net A primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.net The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) substituents on the thiophene scaffold, has been highlighted as important for this inhibitory activity. nih.govresearchgate.net
Some thiophene-based compounds exhibit selective inhibition of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. nih.gov This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. researchgate.net Beyond COX/LOX inhibition, other mechanisms have been identified. For instance, certain substituted thiophene carboxamide compounds are being investigated for their ability to treat inflammation by targeting IKK2 (IκB kinase 2), a key kinase in the NF-κB signaling pathway which plays a central role in the inflammatory response. google.com Additionally, some derivatives have been shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) and the expression of microsomal prostaglandin E synthase-1 (mPGES-1). bohrium.com The carrageenan-induced paw edema model in rodents is a classic in vivo assay used to evaluate and confirm the anti-inflammatory activity of these compounds. nih.govresearchgate.net
The thiophene carboxamide scaffold is a key pharmacophore in the development of novel anticancer agents. mdpi.comnih.gov A significant area of research focuses on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Overexpression of EGFR is a known oncogenic driver in a variety of human cancers. nih.gov
Trisubstituted thiophene-3-carboxamide (B1338676) derivatives, particularly organoselenium hybrids, have been designed and synthesized as potent EGFR kinase inhibitors. nih.gov These compounds have demonstrated impressive inhibitory activity at nanomolar concentrations and have shown significant antiproliferative effects against various cancer cell lines. nih.gov For example, one such derivative displayed an EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM and an antiproliferative IC₅₀ as low as 3.20 ± 0.12 μM in the HCT116 colon cancer cell line. nih.gov
The mechanism of action involves the binding of these small molecules to the tyrosine kinase domain of EGFR, preventing its activation and downstream signaling pathways that promote cell proliferation and survival. Some thiophene-based compounds have also been developed as dual inhibitors of EGFR and HER2 (human EGFR-related receptor 2), another important target in cancer therapy. researchgate.net
Furthermore, some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent that inhibits tubulin polymerization. mdpi.com These synthetic mimics have shown considerable cytotoxic effects against cancer cell lines, such as Hep3B, with negligible impact on normal cells. mdpi.com The thiophene ring's high aromaticity is crucial for its interaction within the colchicine-binding site of tubulin. mdpi.com
| Derivative/Target | Mechanism of Action | Cancer Cell Line Example | Ref. |
| Trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives | EGFR Kinase Inhibition | HCT116 (Colon) | nih.gov |
| Thiophene scaffold derivatives | Dual EGFR/HER2 Inhibition | H1299 (Lung) | researchgate.net |
| Thiophene carboxamide derivatives (CA-4 biomimetics) | Tubulin Polymerization Inhibition | Hep3B (Liver) | mdpi.com |
| 2-bromo-5-substituted thiophenes | Caspase-3/8/9 activation and Bcl-2 suppression | HepG2 (Liver), Caco-2 (Colon) | mdpi.com |
Thiophene derivatives, including those with a carboxamide functional group, have been investigated for their analgesic properties in various animal models of pain. mdpi.comresearchgate.net The mechanisms underlying their antinociceptive effects are multifaceted and appear to involve interactions with several neurotransmitter systems. researchgate.net
Studies on acetylenic thiophene derivatives have demonstrated their effectiveness in pain models induced by chemical agents like acetic acid and capsaicin. researchgate.net Investigations into the mechanism of action suggest the involvement of the opioidergic, muscarinic cholinergic, and dopaminergic systems. researchgate.net For example, the analgesic effects of some acetylenic furan (B31954) derivatives, which are structurally related to thiophenes, were reversed by naloxone, an opioid antagonist, indicating an interaction with the opioid system. researchgate.net
Furthermore, the involvement of the cholinergic system is suggested by the finding that atropine, a muscarinic antagonist, can counteract the antinociceptive effects of some non-steroidal anti-inflammatory drugs (NSAIDs), hinting at a similar pathway for some thiophene compounds. researchgate.net Dopaminergic pathways have also been implicated in the modulation of nociception, and dopamine (B1211576) receptor stimulants are known to produce analgesia in animal models. researchgate.net Nonacidic thiophene-based derivatives have been specifically designed to act as analgesic and anti-inflammatory agents, showing higher efficacy than control drugs like indomethacin (B1671933) and celecoxib (B62257) in in vivo tests. bohrium.com
The thiophene nucleus is a component of various compounds exhibiting antioxidant properties. nih.govnih.gov The antioxidant mechanism of these compounds generally involves the scavenging of free radicals, thereby preventing oxidative damage to cells. mdpi.com The antioxidant capacity of thiophene derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govnih.gov
Studies on various thiophene-2-carboxamide derivatives have revealed a range of antioxidant activities. For instance, 3-amino thiophene-2-carboxamide derivatives have shown higher antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov In one study, a 3-amino thiophene-2-carboxamide derivative exhibited a 62.0% inhibition in an antioxidant assay, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov
The mechanism of action for antioxidants can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) to neutralize free radicals. mdpi.com The structural features of the thiophene carboxamide derivatives, such as the presence of amino or hydroxyl groups, can influence their ability to donate a hydrogen atom or an electron, thus determining their antioxidant potency. nih.gov For example, a hydrazone derivative containing a thiophene moiety demonstrated antioxidant activity that was 1.26 times higher than the positive control, ascorbic acid. nih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thiophene-3-carboxamide derivatives, these studies have been instrumental in identifying key structural features that govern their biological activity. For instance, comprehensive SAR studies on a series of thiophene-3-carboxamide derivatives led to the discovery of dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov These compounds uniquely function as both ATP and JIP mimetics, likely by interacting with both the ATP binding site and the JIP docking site of the kinase. nih.gov
In another study, the development of trisubstituted thiophene-3-carboxamide selenide derivatives was guided by the hybridization of complementary pharmacophores, resulting in potent EGFR kinase inhibitors with significant cytotoxic activity against cancer cell lines. nih.gov The SAR analysis of these compounds, based on variations at two different positions on the molecule, provided valuable insights into the structural requirements for their anticancer effects. nih.gov
Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)
Thiophene carboxamide derivatives have demonstrated the ability to modulate a variety of biological targets, including enzymes and receptors, which is a cornerstone of their therapeutic potential.
Enzyme Inhibition:
c-Jun N-terminal kinase (JNK): As previously mentioned, thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, a key enzyme in stress-induced signaling pathways. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase: A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives have shown impressive inhibitory activity against EGFR kinase, an important target in cancer therapy. nih.gov
VEGFR-2: Novel thiophene-3-carboxamide derivatives based on the compound PAN-90806 have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. nih.gov One such derivative, compound 14d, exhibited potent VEGFR-2 inhibitory activity. nih.gov
Receptor Modulation:
GABAB Receptor: While some thiophene derivatives act as positive allosteric modulators of the GABAB receptor, modifications to the core structure can abolish this activity, highlighting the specificity of the interaction. researchgate.net
Applications in Agrochemical Research
The biological activity of thiophene derivatives extends to the field of agrochemical research. While direct applications of this compound were not extensively detailed in the provided search results, the general class of thiophene compounds is known to exhibit a range of biological effects that are relevant to agriculture, such as antifungal and herbicidal activities. Further research in this area could uncover specific uses for this compound and its analogues in crop protection.
Applications in Materials Science Research
The utility of thiophene-based compounds in materials science is well-established, particularly in the development of organic electronics. The thiophene ring is an electron-rich heterocycle that can be readily polymerized to create conductive polymers. These materials have applications in a variety of devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). While the search results mention the use of a related compound, N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, in the development of advanced materials and chemical sensors, specific applications of this compound in this domain require further investigation.
Utility as Building Blocks and Intermediates in Advanced Organic Synthesis
This compound and its precursors are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules. chemicalbook.com The thiophene ring can be functionalized at various positions, allowing for the creation of a diverse library of compounds.
Future Research Directions and Unexplored Avenues
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The development of new and improved methods for the synthesis of 4-Methylthiophene-3-carboxamide is a critical first step for enabling its broader investigation. While general methods for thiophene (B33073) synthesis exist, such as the Gewald reaction for 2-aminothiophenes, specific, high-yielding, and sustainable routes to this compound are not well-documented. wikipedia.orgorganic-chemistry.orgarkat-usa.org
Future research should focus on:
Adapting and Optimizing Existing Methods: Investigating the applicability of known thiophene syntheses, such as those starting from appropriately substituted precursors, to specifically target the 4-methyl-3-carboxamide substitution pattern. This could involve the cyclization of functionalized acyclic precursors.
Exploring Novel Catalytic Approaches: The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted heterocycles. Research into direct C-H functionalization of a pre-formed 4-methylthiophene ring at the 3-position, followed by amidation, could provide a more atom-economical and efficient route.
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption (e.g., through microwave-assisted synthesis), and minimize waste generation is a crucial avenue. organic-chemistry.org The use of 3-methylthiophene (B123197) as a sustainable solvent in other contexts suggests the potential for greener thiophene chemistry. nih.gov
A comparative table of potential synthetic starting materials is presented below:
| Starting Material Precursor | Potential Reaction Type | Key Advantages |
| Substituted acyclic thioether or ketone | Intramolecular cyclization | Potentially high convergency |
| 3-Bromo-4-methylthiophene | Carbonylation and amidation | Utilizes a commercially available starting material |
| 4-Methylthiophene | Directed ortho-metalation followed by carboxamidation | High regioselectivity |
| 2-Mercaptopropionaldehyde and a cyanoacetamide derivative | Modified Gewald-type reaction | One-pot synthesis potential |
Exploration of Undiscovered Chemical Reactivities and Transformation Pathways
The chemical reactivity of this compound is largely uncharted territory. Understanding how the interplay between the methyl and carboxamide groups on the thiophene ring influences its reactivity is essential for developing new applications.
Future research should explore:
Functional Group Transformations: Systematic studies on the transformation of the carboxamide group (e.g., hydrolysis, reduction, dehydration to a nitrile) and the methyl group (e.g., oxidation, halogenation) would provide a library of new derivatives with potentially unique properties.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiophene ring under various conditions (e.g., strong acids/bases, high temperatures, oxidizing/reducing agents) could lead to the discovery of novel ring-opened products or rearrangement pathways, providing access to new chemical scaffolds.
Participation in Cycloaddition Reactions: The electron-rich nature of the thiophene ring suggests its potential to participate in cycloaddition reactions, which could be a powerful tool for the construction of more complex polycyclic systems.
Advanced Computational Modeling for Predictive Structure-Function Relationships
Computational chemistry offers a powerful toolkit for predicting the properties and potential applications of molecules like this compound, thereby guiding experimental efforts.
Future research in this area should include:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to calculate the molecule's electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential. nih.gov This information can provide insights into its reactivity, stability, and potential interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For a series of this compound derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity (e.g., anticancer, antimicrobial). elsevierpure.comnih.gov This can aid in the rational design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can predict the binding mode and affinity of this compound. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. nih.govnih.gov
A table summarizing key computational parameters and their potential implications is provided below:
| Computational Method | Parameter to Investigate | Potential Insight |
| DFT | HOMO-LUMO energy gap, electrostatic potential surface | Reactivity, kinetic stability, sites for electrophilic/nucleophilic attack |
| QSAR | Correlation of molecular descriptors with biological activity | Identification of key structural features for desired biological activity |
| Molecular Docking | Binding affinity and pose within a protein active site | Prediction of potential biological targets and mechanism of action |
| Molecular Dynamics | Stability of ligand-protein complex over time | Assessment of the dynamic behavior and stability of the binding interaction |
Expansion of Applications in Diverse Chemical Fields
While the primary focus for many thiophene carboxamides has been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential for a broader range of applications. nih.govmdpi.com
Future research should investigate its utility in:
Medicinal Chemistry: Building on the known biological activities of related compounds, this compound and its derivatives should be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, for potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov
Materials Science: The thiophene core is a well-known building block for organic electronic materials. The potential for this compound to act as a monomer or a functional component in conductive polymers, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs) should be explored.
Agrochemicals: The structural motifs present in this compound are also found in some herbicides and fungicides. wikipedia.org Screening of this compound and its derivatives for agrochemical activity could lead to the development of new crop protection agents.
Q & A
Q. How are crystal structures determined for novel this compound derivatives?
- Methodological Answer :
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water) and collect data at 100K .
- Refinement : Use SHELX or OLEX2 to resolve disorder in flexible substituents (e.g., ethyl esters) .
- CIF deposition : Submit validated structures to the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
